N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyridinylpiperidine scaffold linked to a trifluoromethoxy-substituted benzene ring. This structure combines a rigid heterocyclic system with a strong electron-withdrawing trifluoromethoxy group, which may enhance metabolic stability and binding affinity in biological systems.
Key structural attributes include:
- Trifluoromethoxy group: Enhances lipophilicity and electron-withdrawing effects compared to methoxy or methyl substituents.
- Sulfonamide linker: A common pharmacophore in medicinal chemistry, contributing to solubility and target engagement.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c19-18(20,21)27-16-1-3-17(4-2-16)28(25,26)23-13-14-7-11-24(12-8-14)15-5-9-22-10-6-15/h1-6,9-10,14,23H,7-8,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGAWJLIVSXSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various cancer types. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H20F3N3O2S
- Molecular Weight : 393.41 g/mol
- IUPAC Name : this compound
Recent studies have indicated that the biological activity of this compound may be linked to its interaction with specific molecular targets involved in tumor growth and survival. Notably, it has been shown to affect the KEAP1-NRF2-GPX4 axis , which plays a crucial role in cellular responses to oxidative stress and ferroptosis, a form of regulated cell death associated with cancer progression.
- Inhibition of Tumor Cell Proliferation : The compound has demonstrated potent inhibitory effects on various cancer cell lines, including breast and lung cancer cells. For instance, it has been reported to significantly reduce cell viability and induce apoptosis in MDA-MB-231 (triple-negative breast cancer) cells .
- Induction of Ferroptosis : The compound triggers ferroptosis in tumor cells by increasing lipid peroxidation and reactive oxygen species (ROS) levels. This effect is mediated through the downregulation of antioxidant proteins such as GPX4 and SLC7A11, which are critical for maintaining redox balance in cells .
Efficacy Against Cancer Cell Lines
The following table summarizes the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Induces ferroptosis | |
| A549 (Lung) | 0.87 | Apoptosis induction | |
| HepG2 (Liver) | 1.75 | Cell cycle arrest at G2/M phase |
Case Study 1: Antitumor Activity in Mice
In a preclinical study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor growth compared to control groups. Mice treated with the compound exhibited a marked decrease in metastatic nodules, highlighting its potential as an effective therapeutic agent against metastatic breast cancer .
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that this compound binds effectively to the NRF2 protein, inhibiting its activity and leading to decreased expression of downstream antioxidant genes. This mechanism provides insight into how the compound exerts its pro-ferroptotic effects on tumor cells .
Comparison with Similar Compounds
Trifluoromethoxy vs. Trifluoromethyl Groups
- N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d): The trifluoromethyl group in 17d increases hydrophobicity compared to the trifluoromethoxy group in the target compound.
Trifluoromethoxy vs. Halogenated Substituents
- N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide :
The bromine atom in this compound adds steric bulk and polarizability, which may influence binding kinetics differently than the trifluoromethoxy group. Bromine’s higher atomic weight could also reduce bioavailability.
Heterocyclic Core Modifications
Piperidine vs. Piperazine Derivatives
- The target compound’s piperidine core offers a balance of rigidity and lipophilicity.
Pyridine vs. Pyrimidine Systems
Physicochemical Properties
Table 1: Comparative Data for Selected Sulfonamide Derivatives
*Calculated based on molecular formulas.
- Melting Points : The target compound’s melting point is likely within the range observed for analogous sulfonamides (132–230°C) , influenced by the trifluoromethoxy group’s crystallinity.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. Key steps include:
- N-Alkylation : Reacting 1-(pyridin-4-yl)piperidin-4-amine with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl linker .
- Sulfonamide Coupling : Treating the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane (DCM) or THF, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.
Critical parameters include temperature control (0–25°C for sulfonylation), solvent polarity, and reaction time (12–24 hours for coupling steps) .
Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyridinyl, piperidinyl, and trifluoromethoxy groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and trifluoromethoxy (δ ~4.3 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺, calculated m/z ~444.1) .
Advanced Research Questions
Q. How can researchers optimize the reaction yield and purity during the sulfonamide coupling step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance sulfonyl chloride reactivity, while DMF may increase side reactions .
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction of the amine intermediate.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Workup : Quench excess sulfonyl chloride with aqueous NaHCO₃, followed by extraction with ethyl acetate to isolate the product.
Contradictory reports on solvent efficacy (DCM vs. THF) suggest iterative testing under inert atmospheres (N₂/Ar) to minimize hydrolysis .
Q. What computational methods are recommended to predict the binding affinity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target). Focus on hydrogen bonding between the sulfonamide group and catalytic zinc .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethoxy vs. methyl groups) on bioactivity using datasets from PubChem BioAssay .
Q. How should contradictory data regarding the compound’s biological activity (e.g., IC₅₀ variability across studies) be resolved experimentally?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based (e.g., ThermoFluor) and radiometric assays .
- Cell-Based Profiling : Test cytotoxicity in multiple cell lines (e.g., HEK293, HeLa) with ATP-based viability assays (CellTiter-Glo) to rule off-target effects .
- Batch Reproducibility : Re-synthesize the compound under standardized conditions to exclude impurities (e.g., residual solvents) as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
